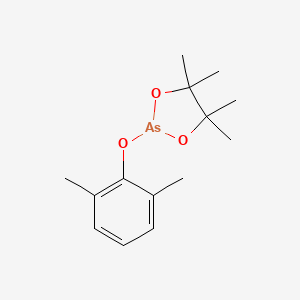
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-: is an organoarsenic compound characterized by its unique structure, which includes a dioxarsolane ring substituted with a 2,6-dimethylphenoxy group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable arsenic precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxarsolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced arsenic species.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-propanamine
- 2-(2,6-Dimethylphenoxy)oxane
- N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]-2,2,2-trifluoroacetamide
Comparison: 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- is unique due to its dioxarsolane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
650600-78-5 |
|---|---|
Molecular Formula |
C14H21AsO3 |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C14H21AsO3/c1-10-8-7-9-11(2)12(10)16-15-17-13(3,4)14(5,6)18-15/h7-9H,1-6H3 |
InChI Key |
OKYDPAFFPUMPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[As]2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

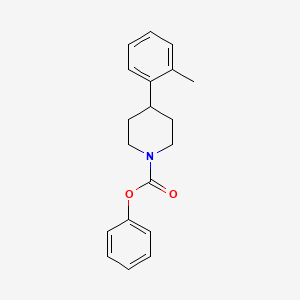
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
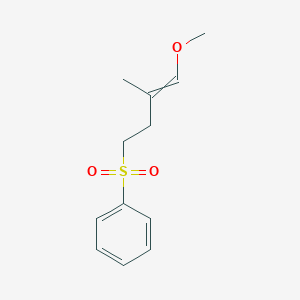
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
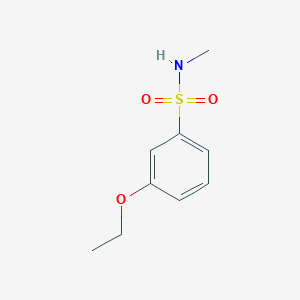
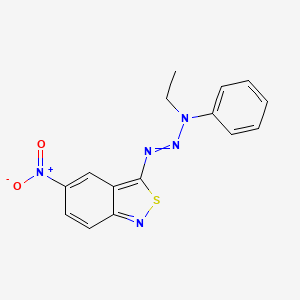
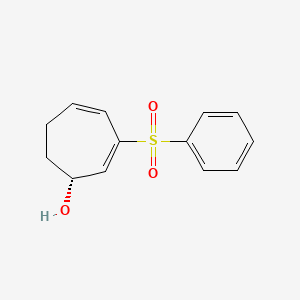
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
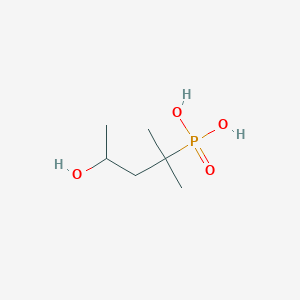
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
